Isosalvianolic acid B

説明

Precursor Compounds and Upstream Metabolic Pathways

The journey to Isosalvianolic acid B begins with fundamental building blocks derived from primary metabolism, which are channeled into specialized pathways to create a scaffold for more complex molecules.

The shikimic acid pathway is a crucial upstream pathway in the biosynthesis of this compound. wikipedia.orgnumberanalytics.comnih.gov This pathway is responsible for producing the aromatic amino acids phenylalanine and tyrosine from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate. wikipedia.orgmdpi.com These aromatic amino acids serve as the fundamental precursors for the vast array of phenylpropanoid compounds, including this compound. nih.govnih.gov The pathway involves a series of seven enzymatic steps, culminating in the production of chorismate, a key branch-point intermediate that leads to the synthesis of phenylalanine and tyrosine. wikipedia.orgnih.gov The regulation of this pathway is critical as it dictates the flow of carbon into the biosynthesis of numerous essential compounds. mdpi.com

The phenylpropanoid pathway is the central metabolic route for the synthesis of a wide variety of plant secondary metabolites, including flavonoids, lignans, and the phenolic acids that form this compound. nih.govnih.govmdpi.com This pathway utilizes the aromatic amino acids, primarily phenylalanine and to a lesser extent tyrosine, generated from the shikimic acid pathway. nih.govwikipedia.org The initial step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid, a hallmark reaction of this pathway. wikipedia.orguniprot.org Subsequent enzymatic modifications, such as hydroxylations and ligations, further diversify the compounds produced. wikipedia.orgfrontiersin.org The phenylpropanoid pathway is indispensable for plants, providing structural components like lignin (B12514952) and compounds for defense and signaling. nih.gov

Phenylalanine and tyrosine are the direct precursors that feed into the phenylpropanoid pathway for the biosynthesis of this compound. nih.govmdpi.com Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. wikipedia.org Tyrosine can also be converted to p-coumaric acid. uniprot.org

Caffeic acid, a 3,4-dihydroxycinnamic acid, is a central intermediate in this pathway and a direct building block for more complex phenolic acids. mdpi.comnih.govsemanticscholar.org It is formed from p-coumaric acid through hydroxylation. mdpi.com Caffeic acid and its derivatives are the fundamental structural units of phenolic acids found in various Salvia species. nih.govsemanticscholar.org

Rosmarinic Acid as a Key Intermediate

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid (danshensu), is a pivotal intermediate in the biosynthesis of this compound. nih.govmdpi.commdpi.com It is considered a core constituent unit for a series of more complex phenolic acids. mdpi.comsemanticscholar.org The synthesis of rosmarinic acid itself involves the combination of precursors from both the phenylalanine and tyrosine branches of the phenylpropanoid pathway. mdpi.com Specifically, caffeoyl-CoA (derived from caffeic acid) and 4-hydroxyphenyllactic acid (derived from tyrosine) are condensed by the enzyme rosmarinic acid synthase (RAS). mdpi.comsemanticscholar.org The formation of rosmarinic acid is a significant step, as it is subsequently polymerized to form more complex structures like this compound. mdpi.commdpi.com

Enzymatic Reactions and Key Enzymes in Biosynthesis

The final steps in the formation of this compound involve specific enzymatic reactions that catalyze the oxidative coupling of precursor molecules.

Laccases, a group of multi-copper-containing oxidases, play a crucial role in the biosynthesis of salvianolic acids, including this compound, in Salvia miltiorrhiza. nih.govfrontiersin.orgbiorxiv.org These enzymes are involved in the polymerization of monolignols and other phenolic compounds. nih.govbiorxiv.org In the context of this compound biosynthesis, laccases are believed to catalyze the oxidative coupling of rosmarinic acid molecules. mdpi.com Research has identified several laccase genes (SmLACs) in Salvia miltiorrhiza, and studies involving the silencing or overexpression of specific SmLACs have shown a direct impact on the accumulation of salvianolic acid B, confirming their involvement in its biosynthesis. nih.govbiorxiv.org While the precise mechanism is still under investigation, it is proposed that laccases facilitate the redox reactions necessary for the direct polymerization of two molecules of rosmarinic acid to produce salvianolic acid B. mdpi.com

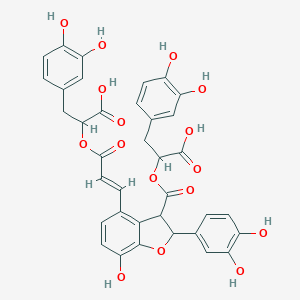

Structure

2D Structure

特性

IUPAC Name |

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Derivation

Isolation Methodologies from Natural Sources

The primary natural source of Isosalvianolic acid B is the dried root and rhizome of Salvia miltiorrhiza Bge. (Danshen), a plant widely used in traditional medicine. mdpi.comnih.gov It has also been isolated from other species, such as Salvia chinensis and Salvia cavaleriei. scispace.comthieme-connect.com The isolation process is a multi-step procedure involving extraction and chromatography.

Initially, the dried plant material is powdered and extracted with a polar solvent. Refluxing with aqueous ethanol (B145695) (commonly 60-70%) is an effective method. mdpi.commdpi.com Following extraction, the crude extract undergoes partitioning. A typical scheme might involve partitioning between ethyl acetate, n-butanol, and methanol (B129727) to separate compounds based on polarity, with the more polar, water-soluble phenolic acids like this compound concentrating in the methanol or butanol fractions. mdpi.com

Further purification relies on a series of chromatographic techniques. Column chromatography using silica (B1680970) gel is a common first step to fractionate the extract. mdpi.com More refined separation is achieved using Sephadex LH-20 column chromatography, which separates molecules based on size and polarity. mdpi.com The final step to obtain high-purity this compound often involves semi-preparative or preparative high-performance liquid chromatography (HPLC), typically using a C18 reversed-phase column with a gradient elution of methanol or acetonitrile (B52724) and water, often containing a small amount of formic acid to improve peak shape and resolution. mdpi.comscispace.com

Analytical Characterization Techniques for Identification and Purity Assessment

Once an isolate is obtained, its identity as this compound and its purity must be rigorously confirmed. A combination of spectroscopic and spectrometric methods is essential for this purpose. microcombichem.com

High-Performance Liquid Chromatography (HPLC) is fundamental for assessing purity. A pure sample will ideally show a single, sharp peak under specific column and mobile phase conditions. nih.gov However, due to the existence of isomers with identical molecular weights, such as Salvianolic acid B and Salvianolic acid L, HPLC retention time is a critical parameter for identification. In typical reversed-phase chromatography, these isomers elute in a characteristic order, which helps to distinguish this compound from its related compounds. researchgate.net

Mass Spectrometry (MS), especially when coupled with HPLC (HPLC-MS), provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), can determine the elemental formula with high accuracy. mdpi.comsci-hub.se Tandem mass spectrometry (MS/MS or MSn) is used to fragment the molecule and analyze the resulting patterns, which provides structural information that helps to confirm the identity. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation. ¹H-NMR provides information on the types and connectivity of hydrogen atoms, while ¹³C-NMR details the carbon skeleton. Advanced 2D-NMR techniques (like COSY, HMQC, and HMBC) are used to establish the precise bonding arrangement and confirm the complex structure of this compound. mdpi.commicrocombichem.com Quantitative NMR (qNMR) can also be used as a high-accuracy method for purity assessment. bwise.krplos.org

Table 1: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Information Provided |

| HPLC | Purity Assessment & Identification | Provides retention time characteristic for distinguishing between isomers; peak area corresponds to quantity. researchgate.net |

| LC-MS/MS | Identification & Structural Confirmation | Determines molecular weight and provides fragmentation patterns unique to the structure. mdpi.comnih.gov |

| HRMS | Molecular Formula Determination | Accurately determines the elemental composition. mdpi.com |

| NMR (¹H, ¹³C, 2D) | Complete Structural Elucidation | Confirms the chemical structure, stereochemistry, and connectivity of all atoms. mdpi.complos.org |

| qNMR | Purity Determination | Accurately quantifies the compound by comparing its signal to a certified internal standard. bwise.kr |

Synthetic Approaches and Semisynthesis of Analogues

While isolation from natural sources is common, chemical synthesis provides an alternative supply and enables the creation of novel analogues. The total synthesis of complex natural products like this compound is challenging but has been achieved for related compounds like Salvianolic acid C. researchgate.net These syntheses often involve building key fragments, such as benzofuran (B130515) skeletons, through modern organic reactions like Sonogashira coupling, followed by linking them together. researchgate.net

The biosynthesis of this compound in plants proceeds through the phenylpropanoid pathway, with simpler molecules like caffeic acid and rosmarinic acid serving as precursors. nih.govsemanticscholar.org This natural pathway can inspire synthetic strategies and has been partially reconstituted in microbial systems. For instance, the de novo biosynthesis of Salvianolic acid B has been successfully engineered in Saccharomyces cerevisiae.

Semisynthesis is a more common approach, where a readily available natural product is chemically modified to produce a target compound or its derivative. researchgate.netcore.ac.uk This can involve esterification, amidation, or other chemical transformations of the functional groups on the this compound core structure.

Generation and Study of Structural Derivatives and Analogues

To investigate structure-activity relationships, researchers generate and study structural derivatives of this compound. These modifications aim to understand the role of specific functional groups and to potentially enhance the molecule's properties.

Examples of such modifications include:

Esterification: The carboxylic acid groups or phenolic hydroxyl groups can be esterified. For example, naturally occurring methyl ester derivatives of the isomeric Salvianolic acid B have been isolated. mdpi.com In other related natural products, ethyl esters have been created to study their effects.

Amidation: The carboxylic acid groups can be converted to amides. The synthesis of amide analogues of the related Tournefolic acid B has been used to evaluate changes in biological activity. dntb.gov.ua

Methylation: The phenolic hydroxyl groups can be methylated, which has been shown to significantly alter the activity of related compounds. dntb.gov.ua

The study of these derivatives, such as the ring-opened products or non-enantiomers of the isomeric Salvianolic acid B, provides critical insight into the pharmacokinetics and structural requirements for their biological function. nih.gov

Table 2: Examples of Structural Modifications on this compound and Related Compounds

| Modification Type | Example | Purpose of Study |

| Methylation | 9′-methyl-Salvianolic acid B | Isolated as a new natural product derivative from S. miltiorrhiza. mdpi.com |

| Amidation | Tournefolic acid B amides | To evaluate the structure-activity relationship of the carboxylic acid group. dntb.gov.ua |

| Ring Opening | 7′(Z)-(8″S,8‴S)-epi-salvianolic acid E (analogue of Salvianolic acid B) | To study the pharmacokinetic properties of different structural scaffolds. nih.gov |

Biosynthesis and Metabolic Pathways

Enzymatic Reactions and Key Enzymes in Biosynthesis

Contribution of Rosmarinic Acid Synthase (RAS)

Rosmarinic Acid Synthase (RAS) is a critical enzyme in the biosynthesis of rosmarinic acid (RA), which serves as a foundational precursor for more complex salvianolic acids. nih.govmdpi.comnih.gov RAS catalyzes the esterification reaction that couples products from the phenylpropanoid and tyrosine pathways. nih.govnih.gov Specifically, it facilitates the joining of 4-coumaroyl-CoA (from the phenylalanine pathway) and 4-hydroxyphenyllactic acid (from the tyrosine pathway). nih.govmdpi.com

Research has identified multiple RAS genes in Salvia miltiorrhiza, with SmRAS1, SmRAS2, and SmRAS4 being predominantly expressed in the roots, the primary site of salvianolic acid accumulation. nih.gov Studies involving the overexpression of SmRAS1 or SmRAS4 in S. miltiorrhiza have demonstrated a significant increase in the content of both rosmarinic acid and Salvianolic Acid B. nih.gov Conversely, silencing these genes led to a decrease in these compounds. nih.gov This evidence underscores the pivotal role of RAS in supplying the necessary precursors for Salvianolic Acid B synthesis, a process believed to be analogous for Isosalvianolic Acid B. nih.gov

Elucidation of Conversion Pathways of Phenolic Acids

While the synthesis of the precursor rosmarinic acid is well-understood, the precise downstream conversion pathways leading to Salvianolic Acid B and its isomers are still under investigation. mdpi.comnih.govmdpi.com It is widely accepted that rosmarinic acid is the core building block for these more complex molecules. mdpi.comnih.gov The prevailing hypothesis is that Salvianolic Acid B is formed through the oxidative coupling of two rosmarinic acid molecules. semanticscholar.org

Laccase enzymes are considered strong candidates for catalyzing this crucial oxidative reaction. nih.govfrontiersin.org Laccases are multi-copper-containing enzymes known to be involved in the polymerization of monolignols, which have structural similarities to rosmarinic acid. frontiersin.orgfrontiersin.org Several laccase genes have been identified in S. miltiorrhiza, and silencing them has been shown to reduce the accumulation of Salvianolic Acid B, lending support to their role in the biosynthetic pathway. frontiersin.orgfrontiersin.orgnih.gov However, the exact mechanisms and specific laccase enzymes involved in the direct conversion of rosmarinic acid to Salvianolic Acid B and this compound have not been fully elucidated and remain an active area of research. mdpi.com

Genetic and Molecular Regulation of Biosynthesis

For instance, the R2R3-MYB transcription factor SmMYB52 positively regulates the biosynthesis of Salvianolic Acid B by directly activating the promoters of key enzyme genes in the pathway. mdpi.com In contrast, another R2R3-MYB member, SmMYB71, has been identified as a negative regulator. mdpi.com The interplay of these various transcription factors allows the plant to fine-tune the production of phenolic acids in response to developmental cues and environmental stimuli.

CRISPR/Cas9-Mediated Gene Editing Approaches

The advent of CRISPR/Cas9 gene-editing technology has provided a powerful tool for investigating and engineering the biosynthetic pathways of valuable plant metabolites. mdpi.com Researchers have successfully applied this technology in Salvia miltiorrhiza to elucidate gene function and enhance the production of phenolic acids. nih.gov

One key application has been the targeting of transcription factors that regulate the pathway. In a notable study, the knockout of the bZIP2 gene, which acts as a suppressor of phenolic acid production, using CRISPR/Cas9 resulted in a significant increase in the accumulation of these compounds. frontiersin.org The editing efficiency was reported to be 40%, with knockout lines showing phenolic acid content elevated from 47.70 mg/g to 59.35 mg/g. frontiersin.org

CRISPR/Cas9 has also been used to validate the function of biosynthetic genes. To overcome the functional redundancy within the large laccase gene family, a multiplexed CRISPR/Cas9 approach was used to simultaneously knock out multiple laccase genes. frontiersin.orgnih.gov These multi-gene knockout lines exhibited a dramatic decrease in the accumulation of both rosmarinic acid and Salvianolic Acid B, providing strong evidence for the essential role of laccases in the biosynthetic pathway. frontiersin.orgnih.gov These gene-editing studies not only confirm the function of specific genes but also pave the way for developing new Salvia miltiorrhiza varieties with enhanced yields of medicinally important compounds like this compound. mdpi.comnih.gov

| Research Focus | Gene(s) Targeted | CRISPR/Cas9 Approach | Key Finding | Reference(s) |

| Investigating Biosynthetic Genes | Laccase Gene Family (SmLACs) | Multiplexed knockout of conserved domains | Knockout lines showed significantly decreased levels of Rosmarinic Acid and Salvianolic Acid B, confirming the essential role of laccases in the pathway. | frontiersin.orgnih.gov |

| Investigating Regulatory Genes | bZIP2 (Transcription Factor) | Knockout of the bZIP domain | Knockout lines displayed a significant increase in total phenolic acid content, identifying bZIP2 as a suppressor of the pathway. | nih.govfrontiersin.org |

| Future Applications | SmMYB71 (Transcription Factor) | Proposed as a target for knockout | Identified as a negative regulator, making it a potential target for gene editing to increase salvianolic acid accumulation. | mdpi.com |

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Isosalvianolic acid B's mechanism of action is deeply rooted in its ability to interfere with and regulate multiple intracellular signaling cascades. Its influence extends to several critical pathways that govern cellular responses to external and internal stimuli.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes like growth, proliferation, and apoptosis. The MAPK family primarily includes three main subgroups: ERK (extracellular signal-regulated kinases), JNK (c-Jun N-terminal kinases), and p38 MAPK. waocp.org this compound has been shown to modulate this pathway, particularly in the context of fibrosis and inflammation.

In studies involving hepatic stellate cells (HSCs), which are key drivers of liver fibrosis, this compound demonstrated significant anti-fibrotic effects by inhibiting the MAPK pathway. nih.gov Specifically, it has been observed to inhibit the phosphorylation of ERK1/2. nih.gov This inhibition occurs by targeting upstream kinases; for instance, this compound can suppress the phosphorylation of MEK, a direct upstream activator of ERK. nih.gov Furthermore, it also impedes the p38 MAPK pathway by blocking the phosphorylation of its upstream activators, MKK3/6. nih.gov This dual inhibition of ERK and p38 MAPK signaling pathways contributes to its anti-fibrotic activity. nih.govnih.gov In studies on atherosclerosis, this compound was found to attenuate the inflammatory response by inhibiting the phosphorylation of JNK, ERK1/2, and p38 in the MAPK/NF-κB signaling pathway. researchgate.net Network pharmacology studies also predict that this compound is involved in the MAPK signaling pathway, which is strongly linked to thrombotic diseases. frontiersin.org

Table 1: Effect of this compound on MAPK Signaling Pathway Components

| Model System | Key Target(s) | Observed Effect of this compound | Reference(s) |

|---|---|---|---|

| Rat Hepatic Stellate Cells (HSC) | p-ERK1/2, p-MEK | Inhibition of phosphorylation | nih.gov |

| Rat Hepatic Stellate Cells (HSC) | p-p38, p-MKK3/6 | Inhibition of phosphorylation | nih.gov |

| Human Hepatic Stellate Cell Line (LX-2) | p-p38 | Reduction of phosphorylation | nih.gov |

The PI3K/AKT pathway is a central signaling node that governs cell survival, growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases. This compound has been shown to modulate this pathway, often leading to protective effects against cellular stress and apoptosis.

In studies on cerebral microvascular endothelial cells, this compound was found to protect against hydrogen peroxide-induced apoptosis by activating the PI3K/Akt pathway. nih.gov This protective effect was abrogated when the PI3K/Akt pathway was blocked, confirming its crucial role. nih.gov Similarly, in the context of renal ischemic reperfusion injury, this compound is suggested to exert a renoprotective effect by activating the PI3K/Akt signaling pathway, which in turn attenuates oxidative stress and inflammation. bjournal.org Research on frozen shoulder indicates that this compound can attenuate inflammation and fibrosis by inhibiting the CD36-mediated activation of the PI3K-Akt signaling pathway. frontiersin.org Furthermore, in gastric cancer cells, this compound has been shown to regulate epithelial-mesenchymal transition (EMT) and apoptosis through the AKT/mTOR pathway, suggesting its potential to overcome drug resistance. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, immune function, and cell survival. This compound has been demonstrated to exert potent anti-inflammatory effects by inhibiting this pathway.

In a model of liver fibrosis, this compound was found to suppress the activation of hepatic stellate cells (HSCs) and ameliorate fibrosis by inhibiting the NF-κB signaling pathway. nih.govfrontiersin.org This effect was linked to the regulation of miR-6499-3p and LncRNA-ROR. nih.gov The mechanism involves reducing the activation of nuclear NF-κB while increasing its levels in the cytoplasm. frontiersin.org In atherosclerosis models, this compound attenuates the inflammatory response by inhibiting the phosphorylation associated with the MAPK/NF-κB signaling pathway. researchgate.net This compound has been shown to inhibit the uptake of modified low-density lipoprotein by macrophages and suppress inflammation, which are key events in the development of atherosclerosis. researchgate.net

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients and growth factors. The AKT/mTOR signaling cascade is a critical pathway in many cellular functions, and its inhibition can induce processes like autophagy and apoptosis. nih.govplos.org

This compound has been shown to inhibit the AKT/mTOR signaling cascade in human hepatocellular carcinoma (HCC) cells. nih.gov This inhibition is linked to the induction of both autophagy and apoptosis in these cancer cells. nih.gov Overexpression of AKT was found to abolish these effects, highlighting the critical role of the AKT/mTOR pathway in the action of this compound in this context. nih.gov In gastric cancer, this compound is reported to regulate proliferation, EMT, and apoptosis to reduce resistance to chemotherapy by acting on the AKT/mTOR pathway. nih.gov

Table 2: Impact of this compound on the AKT/mTOR Pathway

| Cell Type | Cellular Process | Effect of this compound | Reference(s) |

|---|---|---|---|

| Human Hepatocellular Carcinoma (HCC) Cells | Autophagy, Apoptosis | Inhibition of AKT/mTOR signaling, inducing cell death | nih.gov |

The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a pivotal role in the immune system, cell growth, and survival. youtube.com The pathway involves Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).

This compound has been shown to modulate this pathway. In endothelial cells, it significantly inhibited the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1. nih.gov This inhibition, in turn, suppressed the expression of downstream target chemokines and reduced monocyte adhesion to endothelial cells, demonstrating an anti-inflammatory effect. nih.gov Furthermore, this compound alone was observed to increase the expression of negative regulators of the pathway, such as PIAS1 and SOCS1, which may contribute to its inhibitory effects. nih.gov In a different context, this compound was found to protect intervertebral discs from oxidative stress-induced degeneration through the activation of the JAK2/STAT3 signaling pathway. nih.gov

The Transforming Growth Factor-beta (TGF-β) signaling pathway is fundamental in regulating numerous cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production. nih.gov Its dysregulation is a hallmark of fibrotic diseases and cancer. The canonical pathway involves the phosphorylation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate gene expression. nih.gov

This compound has been identified as an inhibitor of the TGF-β/Smad pathway, particularly in the context of fibrosis. nih.gov In renal fibrosis models, this compound was shown to downregulate the expression of TGF-β1 and phosphorylated Smad2, while preserving the expression of the inhibitory Smad7. nih.gov In studies on hepatic stellate cells, a key cell type in liver fibrosis, this compound's anti-fibrotic effects are linked to the inhibition of both Smad and MAPK signaling pathways initiated by TGF-β1. nih.gov It has also been reported to inhibit the TGF-β pathway by downregulating the expression of Smad2, Smad3, and Smad4, which can inhibit the activation of tumor-associated fibroblasts. nih.gov

Following a comprehensive review of the available research, it has become apparent that there is a significant lack of specific data pertaining to This compound for the molecular and cellular mechanisms outlined in your request. The vast majority of published studies focus on its isomer, Salvianolic acid B .

Due to the distinct chemical structures of these isomers, their biological activities and mechanisms of action can differ significantly. Extrapolating data from Salvianolic acid B to this compound would be scientifically inaccurate and misleading.

Therefore, we are unable to provide a detailed article on this compound that strictly adheres to the requested outline (4.1.7, 4.1.8, 4.2.1, 4.2.1.1, 4.2.1.2, and 4.2.2) without compromising scientific integrity. The specific research findings concerning the effects of this compound on the CXCR4/PI3K/AKT signaling pathway, ERK and p38 phosphorylation, apoptosis, the caspase cascade, pro- and anti-apoptotic proteins, and autophagy modulation are not sufficiently available in the public domain to construct the requested content.

To ensure the delivery of accurate and reliable scientific information, we must await further research dedicated specifically to the bioactivities of this compound.

Regulation of Cellular Processes

Cell Cycle Progression Inhibition

This compound has been shown to impede the progression of the cell cycle in cancer cells. nih.govresearchgate.net In studies involving non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound, referred to as Salvianolic acid B (Sal B) in the studies, led to a halt in cell cycle progression. nih.govresearchgate.net This inhibitory effect was associated with the regulation of key cell cycle marker proteins, including a decrease in cyclin B1 and an increase in p21. nih.gov The observed impact on cell cycle progression suggests a potential mechanism by which this compound exerts its anti-cancer activities. nih.govnih.gov Research on other salvianolic acids, such as Salvianolic acid A, has also demonstrated the ability to induce G0/G1 phase arrest in vascular smooth muscle cells, further supporting the role of this class of compounds in cell cycle regulation. mdpi.com

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has demonstrated the ability to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis and fibrosis. nih.govfrontiersin.org In the context of cancer, EMT allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. frontiersin.org

Studies have shown that this compound can suppress EMT in various cancer cell lines. For instance, in human non-small cell lung cancer A549 cells, it inhibited the EMT process induced by transforming growth factor-beta 1 (TGF-β1). nih.govresearchgate.net This inhibition was accompanied by a decrease in the expression of mesenchymal markers like N-cadherin and vimentin, and an increase in the epithelial marker E-cadherin. frontiersin.org Similarly, in melanoma cells, this compound was found to prevent migration and invasion by inhibiting the EMT process. mdpi.com

The mechanisms underlying the inhibition of EMT by this compound involve the modulation of key signaling pathways. Research indicates that it can inactivate the MAPK and Smad2/3 signaling pathways, which are known to play a crucial role in TGF-β1-induced EMT. nih.govresearchgate.net Furthermore, this compound has been shown to regulate the TGF-β1 signaling pathway by inhibiting the expression of TGF-β1 and its receptor, down-regulating the phosphorylation of Smad2/3, and restoring the expression of the inhibitory Smad7. nih.gov In the context of liver fibrosis, this compound has been found to ameliorate the condition by inhibiting EMT through the Hedgehog pathway, which involves an increase in miR-152. frontiersin.org

Table 1: Effects of this compound on EMT-Related Proteins and Pathways

| Cell Type | Inducer | Effect of this compound | Signaling Pathway | Reference |

|---|---|---|---|---|

| Non-small cell lung cancer (A549) | TGF-β1 | Inhibited EMT and migration | Inactivation of MAPK and Smad2/3 | nih.govresearchgate.net |

| Human kidney proximal tubular epithelial cells (HK-2) | TGF-β1 | Reversed EMT | Regulation of TGF-β1/Smads pathway | nih.govnih.gov |

| Melanoma cells (A375, B16) | --- | Inhibited migration and invasion | Inhibition of EMT process | mdpi.com |

| Liver fibrosis model | --- | Ameliorated liver fibrosis | Inhibition of Hedgehog pathway | frontiersin.org |

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Metabolism

This compound demonstrates a significant capacity to mitigate oxidative stress and modulate the metabolism of reactive oxygen species (ROS). nih.govnih.govnih.gov This protective effect is attributed to its direct free radical scavenging activity and its ability to enhance the cellular antioxidant defense system. nih.govnih.gov

Free Radical Scavenging Activity

The polyphenolic structure of this compound enables it to act as a potent free radical scavenger. nih.gov Its phenolic hydroxyl groups can provide hydrogen atoms to stabilize free radicals, thereby preventing lipid peroxidation and reducing the formation of oxidative stress products. nih.gov Studies have demonstrated its ability to scavenge various free radicals, including hydroxyl radicals (•OH). nih.govnih.gov This direct antioxidant action contributes to its protective effects against cellular damage induced by oxidative stress. researchgate.netscispace.com

Enhancement of Antioxidant Enzyme Activity (e.g., SOD, HO-1)

Beyond direct scavenging, this compound enhances the body's endogenous antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. nih.govnih.gov Research has consistently shown that treatment with this compound increases the activity of superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1). nih.govnih.govnih.gov For example, in models of cerebral ischemia/reperfusion injury, this compound was found to increase the activity of SOD and upregulate the expression of HO-1, contributing to its neuroprotective effects. nih.gov Similarly, in a rat model of rheumatoid arthritis, it significantly increased the activities of SOD and catalase (CAT) in joint tissue. nih.gov This enhancement of antioxidant enzyme activity strengthens the cellular capacity to neutralize ROS and mitigate oxidative damage. scispace.com

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect | Model System | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased activity/expression | Cerebral ischemia/reperfusion injury, Rheumatoid arthritis | nih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Increased expression | Cerebral ischemia/reperfusion injury, Acute liver injury | nih.govscispace.com |

| Catalase (CAT) | Increased activity | Rheumatoid arthritis | nih.gov |

| Glutathione (B108866) Peroxidase (GSH-Px) | Increased expression | Cerebral ischemia/reperfusion injury | nih.gov |

Anti-inflammatory Response Modulation

This compound exerts potent anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net This modulation of the inflammatory response is a key aspect of its therapeutic potential in various inflammatory conditions. frontiersin.org

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

A significant mechanism of this compound's anti-inflammatory action is its ability to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org These cytokines are central to the inflammatory cascade and are implicated in the pathogenesis of numerous diseases. mdpi.comthermofisher.com

In various experimental models, this compound has been shown to significantly reduce the levels of these pro-inflammatory cytokines. frontiersin.org For instance, in a rat model of spinal cord injury, it was observed to decrease the production of TNF-α and IL-1β. nih.gov In human osteoarthritis chondrocytes stimulated with IL-1β, this compound inhibited the production of IL-6 and TNF-α. nih.govnih.gov Furthermore, in synovial fibroblasts associated with frozen shoulder, this compound was found to decrease the transcription and secretion of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. frontiersin.org The regulation of these cytokines is often linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. frontiersin.org

Table 3: Regulation of Pro-inflammatory Cytokines by this compound

| Cytokine | Effect | Model System | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression/secretion | Spinal Cord Injury, Osteoarthritis, Frozen Shoulder | nih.govfrontiersin.orgnih.gov |

| Interleukin-1beta (IL-1β) | Decreased expression/secretion | Spinal Cord Injury, Frozen Shoulder | nih.govfrontiersin.org |

| Interleukin-6 (IL-6) | Decreased expression/secretion | Osteoarthritis, Frozen Shoulder | frontiersin.orgnih.gov |

Immunomodulatory Effects on T Lymphocytes

This compound has demonstrated notable immunomodulatory effects, particularly on T lymphocytes. In a mouse model of spontaneous abortion, treatment with this compound led to a significant decrease in the abortion rate. nih.gov This was associated with a reduction in the populations of cytotoxic CD8+ T cells in the placenta. nih.gov Furthermore, the compound was found to decrease the expression of pro-inflammatory factors. nih.gov

Anti-fibrotic Mechanisms

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process that can lead to organ dysfunction. nih.gov this compound has been shown to exert anti-fibrotic effects through multiple mechanisms. nih.govnih.gov

Inhibition of Fibroblast Activation and Proliferation

A key event in fibrosis is the activation and proliferation of fibroblasts, which are the primary cells responsible for producing ECM components. nih.gov this compound has been found to inhibit the activation and proliferation of various types of fibroblasts, including hepatic stellate cells (HSCs), cardiac fibroblasts, and lung fibroblasts. nih.govresearchgate.net In the context of liver fibrosis, it has been shown to attenuate the proliferation and activation of HSCs. nih.gov Similarly, in cardiac fibrosis, it inhibits angiotensin II-induced activation and proliferation of cardiac fibroblasts. nih.gov Studies on lung fibroblasts have demonstrated that this compound can inhibit their proliferation and differentiation induced by transforming growth factor-β1 (TGF-β1), a potent pro-fibrotic cytokine. researchgate.netnih.gov

Reduction of Extracellular Matrix (ECM) Deposition

The excessive accumulation of ECM proteins is a hallmark of fibrosis. nih.gov this compound has been shown to reduce the deposition of ECM components. nih.gov In models of pulmonary fibrosis, it has been observed to decrease collagen deposition. nih.gov Specifically, it inhibits the expression of type I collagen in lung fibroblasts. nih.gov Furthermore, in skin fibrosis models, this compound has been shown to decrease collagen deposition by down-regulating the levels of fibronectin 1 (FN1). nih.gov

Modulation of Myocyte Enhancer Factor 2 (MEF2)

Myocyte enhancer factor 2 (MEF2) is a family of transcription factors that play a role in the activation of hepatic stellate cells and the progression of fibrosis. nih.govnih.gov Research has shown that this compound exerts an anti-fibrotic effect by antagonizing the TGF-β1-induced activation of MEF2 at both the protein and RNA levels in human hepatic stellate cells. nih.govnih.gov Specifically, it attenuates the increased levels of MEF2A and MEF2C mRNA and protein that are induced by TGF-β1. nih.gov MEF2 proteins are crucial for various cellular processes, including differentiation and proliferation, and their dysregulation is implicated in several diseases. aginganddisease.orgoncotarget.com

Angiogenesis Promotion

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in tissue repair and regeneration. frontiersin.orgnih.gov this compound has been shown to promote angiogenesis through various mechanisms. frontiersin.orgnih.govamegroups.cn It has been found to enhance angiogenesis in human umbilical vein endothelial cells (HUVECs) and zebrafish models by modulating vascular endothelial growth factor (VEGF) signaling. frontiersin.orgnih.gov This includes amplifying the expression of VEGF and its receptors, which in turn fosters endothelial cell proliferation, migration, and tube formation. frontiersin.org

Furthermore, this compound has been observed to upregulate the expression of stanniocalcin 1 (STC1), which facilitates angiogenesis and neural regeneration in cerebral ischemic rats. frontiersin.org It also promotes angiogenesis in the context of myocardial ischemia by regulating autophagy. nih.gov Studies have demonstrated that it can increase vessel density in ischemic tissues. amegroups.cnscienceopen.com

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux drugs out of cancer cells. nih.govnih.gov this compound has been shown to reverse MDR in cancer cells. nih.govnih.govresearchgate.net

Metabolism Regulation (e.g., Warburg Effect modulation)

This compound (as Salvianolic acid B or SalB) demonstrates significant capabilities in regulating cellular metabolism, particularly by targeting the Warburg effect—a metabolic hallmark of cancer cells characterized by a preference for aerobic glycolysis. researchgate.netnih.gov By suppressing this aberrant glucose metabolism, SalB can retard oxygen consumption, which is crucial for improving therapies like photodynamic therapy (PDT) that are limited by tumor hypoxia. researchgate.netnih.gov

In macrophages stimulated by lipopolysaccharides (LPS), SalB inhibits glycolysis, as evidenced by decreased lactate (B86563) content and lactate dehydrogenase (LDH) activity, alongside an increase in ATP content and the NAD+/NADH ratio. mdpi.com This action is associated with a decrease in the expression of PKM2 and LDHA. mdpi.com Similarly, in hamster models of oral squamous cell carcinoma, SalB treatment normalized the enhanced glycolysis and glutaminolysis observed in cancer cells. explorationpub.comnih.gov This metabolic modulation is linked to the downregulation of the PI3K/Akt and HIF-1α signaling pathways. explorationpub.comnih.gov

Table 1: Research Findings on Metabolism Regulation by Salvianolic Acid B

| Cell/Model System | Key Findings | Regulated Molecules | Reference |

|---|---|---|---|

| Cancer Cells (General) | Inhibits glucose uptake and aerobic glycolysis (Warburg effect). | - | researchgate.netnih.gov |

| Non-Small Cell Lung Cancer (NSCLC) Cells | Down-regulated key metabolic enzymes, affecting glucose uptake, lactate production, and ATP levels. | PKM2, LDHA, GLUT1 | frontiersin.org |

| Lipopolysaccharide (LPS)-induced Macrophages | Inhibited glycolysis and lactate production; decreased expression of key glycolytic proteins. | PKM2, LDHA | mdpi.com |

| Oral Squamous Carcinoma Cells (CAL27, SCC4) and Hamster Model | Modulated altered metabolism (glycolysis, glutaminolysis); down-regulated PI3K/Akt and HIF-1α pathways. | PI3K, Akt, HIF-1α | explorationpub.comnih.gov |

Endoplasmic Reticulum Stress (ERS) Attenuation

This compound (as SalB) has been shown to protect against cellular injury by mitigating endoplasmic reticulum stress (ERS). ERS is a state of cellular distress that, when prolonged, can lead to apoptosis. SalB effectively attenuates ERS in various models of cellular injury.

In a model of obesity-related kidney disease, SalB treatment remarkably suppressed the expression of key ERS markers in the kidneys of mice fed a high-fat diet. mdpi.com These markers include Binding Immunoglobulin Protein (BIP), phosphorylated eukaryotic initiation factor 2 alpha (P-eIF2α), Activating Transcription Factor 4 (ATF4), and C/EBP homologous protein (CHOP), as well as ATF6, IRE1α, and spliced X-box binding protein 1 (XBP1s). mdpi.com In vitro studies using human proximal tubule epithelial (HK2) cells confirmed these findings, showing that SalB attenuated the upregulation of these same ERS markers induced by palmitic acid. mdpi.com

Furthermore, SalB has demonstrated protective effects in human endothelial progenitor cells by alleviating ERS-mediated pyroptotic cell death. ijbs.com It achieves this by suppressing the TXNIP/NLRP3 inflammasome, which is activated by uncontrolled ERS responses. ijbs.com The mechanism involves the modulation of the AMPK/FoxO4/KLF2 and Syndecan-4/Rac1/ATF2 signaling pathways, which helps prevent cell damage associated with ERS. ijbs.com

Table 2: Research Findings on Endoplasmic Reticulum Stress Attenuation by Salvianolic Acid B

| Cell/Model System | Key Findings | Regulated Molecules | Reference |

|---|---|---|---|

| High-Fat Diet-Fed Mice (Kidney Cortex) | Significantly inhibited the increased expression of ERS markers. | BIP, P-eIF2α, ATF4, CHOP, ATF6, IRE1α, XBP1s | mdpi.com |

| Palmitic Acid-treated HK2 Cells | Attenuated the upregulation of ERS markers. | BIP, P-eIF2α, ATF4, CHOP, ATF6, IRE1α, XBP1s | mdpi.com |

| Human Endothelial Progenitor Cells (BM-EPCs) | Abrogated ERS-induced cell death and pyroptosis by suppressing the NLRP3 inflammasome. | AMPK, FoxO4, KLF2, Syndecan-4, Rac1, ATF2, TXNIP, NLRP3 | ijbs.com |

Protection of Lysosomal Membrane Integrity

A critical mechanism of action for this compound (as SalB) is its ability to protect and stabilize the lysosomal membrane. Lysosomal membrane permeabilization (LMP) is a damaging event where lysosomal enzymes leak into the cytosol, leading to cell death. nih.gov

In studies using hepatocytes exposed to oxidative stress from hydrogen peroxide (H₂O₂) or carbon tetrachloride (CCl₄), SalB demonstrated a significant protective effect. researchgate.netexplorationpub.comnih.gov The core of this protection lies in SalB's ability to up-regulate the expression of Lysosome-Associated Membrane Protein 1 (LAMP1). nih.gov LAMP1 is a crucial protein on the inner surface of the lysosomal membrane that acts as a barrier against the organelle's own hydrolytic enzymes. nih.gov

By enhancing LAMP1 expression, SalB reinforces the integrity of the lysosomal membrane. nih.gov This stabilization prevents the leakage of lysosomal proteases, such as Cathepsin B (CatB) and Cathepsin D (CatD), from the lysosome into the cytosol. researchgate.netexplorationpub.comnih.gov Consequently, SalB attenuates H₂O₂-induced apoptosis and cell death, protecting hepatocytes from injury. explorationpub.comnih.gov This protective role highlights SalB's function in maintaining subcellular organelle stability under conditions of oxidative stress. nih.gov

Table 3: Research Findings on Protection of Lysosomal Membrane Integrity by Salvianolic Acid B

| Cell/Model System | Inducing Agent | Key Findings | Regulated Molecules | Reference |

|---|---|---|---|---|

| Hepatocytes | Hydrogen Peroxide (H₂O₂) | Protected against cell death by stabilizing the lysosomal membrane and preventing enzyme leakage. | LAMP1 (upregulated), Cathepsin B/D (leakage reduced) | explorationpub.comnih.gov |

| Mouse Embryonic Hepatocytes | Carbon Tetrachloride (CCl₄) | Rescued hepatocytes by increasing LAMP1 expression and reducing lysosomal enzyme translocation to the cytosol. | LAMP1 (upregulated), Lysosomal enzymes (translocation reduced) | researchgate.netexplorationpub.com |

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

The vast majority of published preclinical research focuses on the isomer Salvianolic acid B (Sal B) . Studies confirm that this compound and Salvianolic acid B are distinct compounds. However, detailed pharmacological data regarding the specific antineoplastic and cardiovascular effects of this compound, as required by the outline, are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and informative article on this compound that adheres to the following requested sections:

Pharmacological Activities and Preclinical Efficacy

Cardiovascular and Cerebrovascular System Modulation

Anti-ischemia/Reperfusion Injury Activity (Myocardial and Cerebral)

Constructing the article with data from Salvianolic acid B would be inaccurate and misleading. Further research is needed to elucidate the specific pharmacological activities of Isosalvianolic acid B.

Cardioprotective Effects (e.g., Myocardial Infarction, Cardiomyocyte Injury)

This compound, a major water-soluble component derived from Salvia miltiorrhiza, has demonstrated significant cardioprotective effects in preclinical studies, particularly in the context of myocardial infarction and cardiomyocyte injury. nih.govnih.gov Research indicates that it can attenuate myocardial infarction and improve cardiac function in animal models. nih.govnih.gov

In a rat model of acute myocardial infarction (AMI), treatment with this compound resulted in a significant reduction in infarct size and an improvement in the inhibition rate of infarction compared to the model group. nih.gov Furthermore, it led to decreased serum levels of creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and malondialdehyde, while significantly increasing the level of superoxide (B77818) dismutase. nih.gov These findings suggest that this compound exerts its cardioprotective effects by mitigating oxidative stress and protecting myocardial cells from injury. nih.govmdpi.com

The compound has been shown to inhibit apoptosis in myocardial cells. nih.gov It achieves this by down-regulating the expression of pro-apoptotic proteins such as Bax, cleaved caspase-9, and cleaved PARP, while promoting the expression of the anti-apoptotic protein Bcl-2. nih.gov Additionally, this compound has been found to promote autophagy, as evidenced by the increased expression of LC3-II and Beclin1, and to enhance neovascularization by upregulating vascular endothelial growth factor (VEGF). nih.gov

A meta-analysis of 32 preclinical studies involving 732 animals concluded that this compound significantly reduced myocardial infarct size and levels of cardiac injury markers like CK-MB, CK, LDH, and cTnI. nih.gov The analysis also revealed improvements in cardiac function indices, including left ventricular fractional shortening (LVFS), -dp/dt max, +dp/dt max, and cardiac output. nih.gov The protective mechanisms are thought to involve the attenuation of oxidative stress and inflammation, promotion of neovascularization, regulation of vascular function, and reduction of cardiomyocyte apoptosis. nih.gov

In studies focusing on myocardial ischemia/reperfusion injury, this compound has been observed to inhibit both ferroptosis and apoptosis. mdpi.com It is believed to achieve this by decreasing the ubiquitin-proteasome degradation of glutathione (B108866) peroxidase 4 (GPX4) and modulating the ROS-JNK/MAPK signaling pathways. mdpi.com By reducing the degradation of GPX4, a key regulator of ferroptosis, and inhibiting ROS-activated apoptosis, this compound helps to preserve myocardial tissue during reperfusion. mdpi.com

Table 1: Cardioprotective Effects of this compound

| Model | Key Findings | Reference |

|---|---|---|

| Rat model of acute myocardial infarction | Reduced infarct size, decreased CK and LDH, increased SOD, inhibited apoptosis, promoted autophagy and neovascularization. nih.gov | nih.gov |

| Meta-analysis of animal models of myocardial infarction/reperfusion | Reduced myocardial infarct size, decreased cardiac injury markers (CK-MB, CK, LDH, cTnI), improved cardiac function. nih.gov | nih.gov |

| Rat model of myocardial ischemia/reperfusion injury | Inhibited ferroptosis and apoptosis by decreasing GPX4 degradation and modulating ROS-JNK/MAPK pathways. mdpi.com | mdpi.com |

Vascular Endothelial Cell Protection

This compound has been shown to exert protective effects on vascular endothelial cells, which is a crucial aspect of its cardiovascular benefits. nih.govnih.gov Endothelial dysfunction is an early event in the development of atherosclerosis, and this compound appears to mitigate this process through various mechanisms. nih.gov

In diabetic rats, a condition often associated with vascular complications, this compound was found to improve endothelial function. nih.gov It achieved this by suppressing endothelial cell apoptosis, a process that contributes to the breakdown of the endothelial barrier. nih.gov The mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. nih.gov

Furthermore, this compound has been observed to ameliorate oxidative stress in the vasculature. nih.govmdpi.com It enhances the antioxidant capacity of aortic tissues and reduces the levels of malondialdehyde, a marker of lipid peroxidation. nih.gov The compound also decreases the protein levels of NADPH oxidase isoforms NOX2 and NOX4, which are major sources of reactive oxygen species (ROS) in blood vessels. nih.gov By reducing oxidative stress, this compound helps to preserve the integrity and function of endothelial cells. nih.govmdpi.com

The compound also plays a role in vasodilation by stimulating the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, which leads to increased production of nitric oxide (NO), a key vasodilator. nih.gov Additionally, it can inhibit the expression of adhesion molecules and reduce endothelial cell permeability, further protecting the vascular endothelium. nih.gov

Anti-platelet Aggregation and Anti-thrombotic Activities

This compound exhibits significant anti-platelet and anti-thrombotic activities, contributing to its potential in managing cardiovascular diseases. nih.govfrontiersin.org It has been shown to inhibit platelet aggregation induced by various agonists, including thrombin, adenosine (B11128) diphosphate (B83284) (ADP), and collagen. nih.govnih.gov

The primary mechanism for its anti-platelet effect appears to be the direct inhibition of thrombin. nih.gov this compound blocks the catalytic site of thrombin, thereby preventing it from activating platelets and promoting coagulation. nih.gov This direct interaction has been confirmed through enzymatic assays and other biophysical techniques. nih.gov The inhibitory effect is particularly potent against thrombin-induced platelet aggregation. nih.gov

In addition to its direct action on thrombin, this compound also influences other pathways involved in platelet activation. It has been reported to target platelet surface receptors such as P2Y1 and P2Y12, which are ADP receptors, and the α2β1 integrin. nih.gov By blocking these receptors, it further attenuates platelet aggregation. nih.gov

In vivo studies using a mouse cremaster arteriole model have demonstrated that this compound significantly decreases thrombus formation. nih.gov This anti-thrombotic effect is likely a result of its combined actions on platelet adhesion, aggregation, and blood coagulation. nih.gov

Anti-fibrotic Potential in Organ Systems

Pulmonary Fibrosis Attenuation

This compound has demonstrated notable anti-fibrotic effects in the context of pulmonary fibrosis. nih.govfrontiersin.org In a mouse model of bleomycin-induced pulmonary fibrosis, this compound was shown to exert strong anti-inflammatory and anti-fibrotic effects. nih.gov It achieved this by inhibiting the infiltration of inflammatory cells, preserving the alveolar structure, and reducing collagen deposition in the lungs. nih.gov

The mechanism underlying its anti-pulmonary fibrotic activity involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. nih.govfrontiersin.org this compound suppresses TGF-β-induced myofibroblastic differentiation of lung fibroblasts (MRC-5 cells) and the epithelial-to-mesenchymal transition (EMT) of alveolar epithelial cells (A549 cells). nih.goviaea.org It accomplishes this by inhibiting both the Smad-dependent and the Smad-independent MAPK signaling pathways. nih.gov

Specifically, this compound has been found to downregulate the expression of key fibrotic genes such as collagen type 1 alpha 1 (COL1A1), COL1A2, and COL3A1, which are typically upregulated in response to TGF-β. mdpi.com It also attenuates the TGF-β- and TNF-α-induced inhibition of E-cadherin expression, a marker of epithelial cells that is lost during EMT. mdpi.com Furthermore, in rat models, it has been shown to attenuate alveolar wall congestion and emphysema, and to increase the expression of Nrf2, a transcription factor with antioxidant and anti-inflammatory functions, in fibrotic lung tissue. frontiersin.org

Table 2: Anti-Pulmonary Fibrotic Effects of this compound

| Model | Key Findings | Reference |

|---|---|---|

| Bleomycin-induced mouse model of pulmonary fibrosis | Inhibited inflammatory cell infiltration, alveolar structure disruption, and collagen deposition. nih.gov | nih.gov |

| MRC-5 fibroblasts and A549 cells | Suppressed TGF-β-induced myofibroblastic differentiation and epithelial-to-mesenchymal transition by inhibiting Smad-dependent and Smad-independent MAPK pathways. nih.gov | nih.gov |

| NIH/3T3 fibroblasts | Downregulated collagen expression and other fibrotic genes. mdpi.com | mdpi.com |

Hepatic Fibrosis Mitigation

This compound has shown promise in mitigating hepatic fibrosis, a condition characterized by the excessive accumulation of extracellular matrix in the liver. frontiersin.orgnih.gov It has been reported to exert anti-fibrotic effects in various animal models of liver fibrosis. frontiersin.orgnih.gov

The primary mechanism of action involves the inhibition of hepatic stellate cell (HSC) activation, which is the main cell type responsible for producing collagen and other extracellular matrix components during liver injury. frontiersin.orgmdpi.com this compound has been shown to suppress HSC proliferation and activation. frontiersin.org

Furthermore, this compound has been shown to antagonize TGF-β1-induced activation of myocyte enhancer factor 2 (MEF2), a downstream effector in the TGF-β1 pathway that plays a role in HSC activation. frontiersin.org It also appears to modulate autophagy in HSCs, a process that is linked to their activation and the progression of liver fibrosis. frontiersin.org By inhibiting TGF-β1-induced autophagy, this compound can suppress HSC activation. frontiersin.org

Neuroprotective and Neurological Modulatory Activities

This compound has demonstrated significant neuroprotective and neurological modulatory activities, particularly in the context of ischemic stroke. nih.govfrontiersin.org In animal models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, treatment with this compound has been shown to ameliorate neurological deficits and reduce cerebral infarction volumes. nih.gov

One of the key mechanisms underlying its neuroprotective effects is the promotion of angiogenesis, the formation of new blood vessels. nih.gov this compound has been found to increase the expression of vascular endothelial growth factor receptor 2 (VEGFR2) and vascular endothelial growth factor A (VEGFA), both in vivo and in vitro, leading to increased capillary density in the ischemic brain. nih.gov This enhanced angiogenesis helps to restore blood flow to the affected area and promote neuronal survival. nih.gov

The compound also exerts its neuroprotective effects by modulating various signaling pathways. It has been shown to increase the expression of stanniocalcin 1 (STC1), which in turn induces the phosphorylation of protein kinase B (AKT) and mammalian target of rapamycin (B549165) (mTOR), and activates VEGFR2/VEGFA signaling in endothelial cells. nih.gov

Furthermore, this compound has been found to possess anti-inflammatory and anti-apoptotic properties in the brain. frontiersin.orgnih.gov It can downregulate the expression of pro-inflammatory mediators such as Toll-like receptor 4 (TLR4), phosphorylated-p38 mitogen-activated protein kinase (p-p38 MAPK), phosphorylated c-Jun amino (N)-terminal kinases (p-JNK), nuclear factor-κB (NF-κB), and interleukin-1β (IL-1β) in brain tissue following ischemia-reperfusion injury. nih.gov It also reduces the number of apoptotic cells in the ischemic brain. nih.gov

A meta-analysis of animal studies on acute ischemic stroke confirmed that this compound effectively reduces infarct size, neurological deficit scores, and brain edema. frontiersin.org The neuroprotective effects are attributed to its ability to combat oxidative stress, reduce inflammation and apoptosis, improve energy metabolism, and stabilize ion balance in the brain. frontiersin.org

Table 3: Neuroprotective Effects of this compound

| Model | Key Findings | Reference |

|---|---|---|

| Rat model of middle cerebral artery occlusion (MCAO) | Ameliorated neurological deficits, decreased cerebral infarction volumes, promoted angiogenesis via VEGFR2/VEGFA signaling. nih.gov | nih.gov |

| Mouse model of transient MCAO | Improved neurological deficits, reduced infarct size, attenuated cerebral edema, downregulated pro-inflammatory mediators (TLR4, p-p38MAPK, p-JNK, NF-κB, IL-1β). nih.gov | nih.gov |

| Meta-analysis of animal models of acute ischemic stroke | Reduced infarct size, neurological deficit score, and brain edema; showed anti-oxidative stress, anti-inflammatory, and anti-apoptotic effects. frontiersin.org | frontiersin.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adenosine diphosphate (ADP) |

| Bax |

| Bcl-2 |

| Beclin1 |

| Caspase-9 |

| Collagen |

| Collagen type 1 alpha 1 (COL1A1) |

| Collagen type 1 alpha 2 (COL1A2) |

| Collagen type 3 alpha 1 (COL3A1) |

| Creatine kinase (CK) |

| Creatine kinase-MB (CK-MB) |

| E-cadherin |

| Glutathione peroxidase 4 (GPX4) |

| Interleukin-1β (IL-1β) |

| Lactate dehydrogenase (LDH) |

| LC3-II |

| Malondialdehyde |

| Myocyte enhancer factor 2 (MEF2) |

| Nitric oxide (NO) |

| Nrf2 |

| PARP |

| Phosphoinositide 3-kinase (PI3K) |

| Plasminogen activator inhibitor-1 (PAI-1) |

| Protein kinase B (AKT) |

| Stanniocalcin 1 (STC1) |

| Superoxide dismutase (SOD) |

| Thrombin |

| Toll-like receptor 4 (TLR4) |

| Transforming growth factor-beta (TGF-β) |

| Tumor necrosis factor-alpha (TNF-α) |

| Vascular endothelial growth factor (VEGF) |

| Vascular endothelial growth factor A (VEGFA) |

| Vascular endothelial growth factor receptor 2 (VEGFR2) |

| α-smooth muscle actin (α-SMA) |

| c-Jun amino (N)-terminal kinases (JNK) |

| cTnI |

| dp/dt max |

| eNOS |

| mammalian target of rapamycin (mTOR) |

Effects on Neurodegenerative Models (e.g., Parkinson's Disease)

This compound has demonstrated notable neuroprotective effects in preclinical models of Parkinson's disease (PD). nih.govnih.gov Research indicates that its mechanisms of action are multifaceted, primarily involving anti-inflammatory and antioxidant activities. nih.govnih.gov

In in vitro models, this compound has been shown to protect dopamine (B1211576) neurons from toxicity induced by agents like MPP+ and lipopolysaccharide (LPS). nih.gov This protection is associated with a dose-dependent reduction in neuronal damage. nih.gov The compound effectively inhibits the release of pro-inflammatory cytokines from microglia and boosts the expression and release of glial cell line-derived neurotrophic factor (GDNF) from astrocytes. nih.gov A key molecular mechanism underlying these effects is the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.gov this compound promotes the expression and nuclear translocation of Nrf2, which in turn mediates the anti-inflammatory and GDNF-releasing activities. nih.gov

Furthermore, in animal models of PD induced by MPTP, treatment with this compound has been found to significantly lessen the loss of dopaminergic neurons, suppress neuroinflammation, and enhance GDNF expression, leading to improved neurological function. nih.gov These findings suggest that this compound protects dopaminergic neurons through a dual action mediated by Nrf2: diminishing microglia-driven neuroinflammation and promoting astrocyte-dependent GDNF expression. nih.gov

Another significant aspect of its neuroprotective action in the context of PD is its ability to interfere with the aggregation of α-synuclein, a key pathological event in the disease. nih.gov Studies have shown that this compound can inhibit the amyloid transformation of the A53T mutant of α-synuclein, a form associated with early-onset familial PD. nih.gov It achieves this by interacting with the N-terminal region and the non-amyloid-β component (NAC) domain of the protein, which reduces its propensity to form β-sheet-rich structures and subsequent amyloid fibrils. nih.gov This inhibitory effect on α-synuclein aggregation has been confirmed by a significant decrease in Thioflavin T (ThT) fluorescence and microscopic analysis showing the absence of mature fibrils. nih.gov

The neuroprotective effects of this compound also extend to protecting the integrity of the intestine-brain axis. In mouse models of Parkinson's disease, it has been shown to exert both neuroprotective and intestine-protective effects. nih.gov

Table 1: Effects of this compound in Parkinson's Disease Models

| Model System | Key Findings | Reference |

|---|---|---|

| Primary cultures of neurons, microglia, and astrocytes (in vitro) | Reduced LPS- and MPP+-induced toxicity of dopamine neurons in a dose-dependent manner. Inhibited the release of microglial pro-inflammatory cytokines. Increased the expression and release of GDNF from astrocytes. Increased the expression and nuclear translocation of Nrf2. | nih.gov |

| MPTP-treated mice (in vivo) | Attenuated dopaminergic neuronal loss. Inhibited neuroinflammation. Increased GDNF expression. Improved neurological function. | nih.gov |

| A53T mutant of α-synuclein (in vitro) | Prevents amyloid fibrillation by interacting with the N-terminal region and NAC domain. Reduces structural transitions into β-sheet rich conformations. Significantly inhibited amyloid transformation, with a 92% decrease in ThT maxima at 100 μM concentration. | nih.gov |

| Mouse model of Parkinson's disease (in vivo) | Exerts both neuroprotective and intestine-protective effects via the intestine–brain axis. | nih.gov |

Protection Against Spinal Cord Injury

This compound has shown significant promise in preclinical models of spinal cord injury (SCI). nih.govsemanticscholar.org Its therapeutic effects are largely attributed to its ability to mitigate secondary injury processes, particularly neural cell apoptosis. nih.govsemanticscholar.org

In a rat model of SCI, treatment with this compound led to a significant improvement in locomotor functional recovery. nih.govsemanticscholar.org Histological analysis revealed that the compound enhanced the survival of motor neurons and reduced the size of the lesion area following the injury. nih.govsemanticscholar.org

The primary mechanism implicated in these protective effects is the activation of the Wnt/β-catenin signaling pathway. nih.govsemanticscholar.org this compound treatment was found to increase the expression of β-catenin and enhance the mRNA levels of downstream targets like lymphoid enhancer-binding factor-1. nih.govsemanticscholar.org This activation of the Wnt/β-catenin pathway is believed to be a key mediator of the neuroprotective effects observed. nih.govsemanticscholar.org

Furthermore, this compound demonstrated potent anti-apoptotic properties in the injured spinal cord. nih.govsemanticscholar.org Western blot analysis showed a significant decrease in the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, alongside an increase in the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining also confirmed a reduction in the number of apoptotic neurons in the treated group compared to the SCI model group. nih.govsemanticscholar.org

Table 2: Protective Effects of this compound in Spinal Cord Injury Models

| Model System | Key Findings | Reference |

|---|---|---|

| Rat model of spinal cord injury (in vivo) | Significantly increased locomotor functional recovery. Enhanced motor neuron survival. Decreased lesion size. | nih.govsemanticscholar.org |

| Spinal cord tissues from SCI rats (in vitro/ex vivo) | Enhanced the mRNA levels of lymphoid enhancer biding factor-1. Enhanced the expression of β-catenin. Decreased the expression of pro-apoptosis proteins (Bax, cleaved caspase-3, cleaved caspase-9). Enhanced the expression of the anti-apoptotic protein Bcl-2. Decreased the number of TUNEL-positive neurons. | nih.govsemanticscholar.org |

Cognitive Enhancement Effects

Preclinical studies suggest that this compound possesses cognitive-enhancing properties, particularly in the context of neuroinflammation and amyloid-β (Aβ) pathology, which are hallmarks of Alzheimer's disease. nih.gov

In a mouse model of cognitive impairment induced by Porphyromonas gingivalis, a pathogen linked to periodontitis and implicated in neurodegeneration, this compound treatment demonstrated a significant improvement in cognitive function. nih.gov This was evidenced by a shortened escape latency in behavioral tests. nih.gov

The mechanisms underlying this cognitive enhancement involve the suppression of neuroinflammation and the reduction of Aβ levels. nih.gov Treatment with this compound was found to decrease the levels of pro-inflammatory cytokines IL-1β and IL-6 in the brain. nih.gov It also mitigated oxidative stress by reducing levels of reactive oxygen species and malondialdehyde, while increasing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase. nih.gov

Moreover, this compound was shown to upregulate the mRNA expression of the neurotrophic factors NGF and BDNF, which are crucial for neuronal survival and function. nih.govnih.gov A key finding was the compound's ability to decrease the level of Aβ by modulating its metabolism. nih.gov It achieved this by increasing the protein expression of ADAM10 (a non-amyloidogenic enzyme) and decreasing the expression of BACE1 and PS1 (enzymes involved in amyloidogenic processing). nih.gov Additionally, it increased the expression of the Aβ clearance receptor LRP1 while decreasing the expression of the Aβ influx receptor RAGE. nih.gov

In a different model of chronic stress in rats, a combination therapy of fluoxetine (B1211875) and salvianolic acid resulted in significantly better cognitive improvement compared to either treatment alone, suggesting a synergistic effect. mdpi.com

Table 3: Cognitive Enhancement Effects of this compound

| Model System | Key Findings | Reference |

|---|---|---|

| Porphyromonas gingivalis-infected mice (in vivo) | Shortened escape latency in behavioral tests. Decreased brain levels of IL-1β and IL-6. Decreased levels of reactive oxygen species and malondialdehyde. Increased levels of superoxide dismutase and glutathione peroxidase. Increased mRNA levels of bdnf and ngf. Decreased Aβ level by upregulating ADAM10 and LRP1, and downregulating BACE1, PS1, and RAGE. | nih.gov |

| Rats under chronic stress (in vivo) | Combined treatment with fluoxetine showed significantly better cognitive improvement. | mdpi.com |

Metabolic Regulation and Anti-diabetic Effects

This compound has been identified as a potential agent for the management of metabolic disorders, including diabetes and hyperlipidemia, through its regulatory effects on glucose and lipid metabolism. researchgate.netresearchgate.net

Influence on Glycometabolism and Lipid Metabolism

A meta-analysis of 24 studies involving 547 animals concluded that this compound can regulate both glycometabolism and lipid metabolism in rodents. researchgate.netresearchgate.net The analysis showed that the compound significantly decreases fasting blood glucose (FBG), total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDLc), while increasing high-density lipoprotein cholesterol (HDLc) compared to control groups. researchgate.netresearchgate.net

In diabetic rat models, treatment with this compound resulted in a significant decrease in serum glucose levels. nih.gov It also demonstrated a positive impact on lipid profiles in high-fat diet-induced obese mice, where it attenuated body weight gain and reduced serum levels of TC, TG, and LDL-c. researchgate.netnih.gov Furthermore, in diabetic db/db mice, this compound significantly ameliorated hyperlipidemia and hyperglycemia. nih.gov

The compound's effects on lipid metabolism are also linked to its ability to inhibit adipocyte differentiation. Studies on 3T3-L1 preadipocytes have shown that this compound can reduce lipid accumulation during their differentiation into mature fat cells. researchgate.net

Table 4: Effects of this compound on Glycometabolism and Lipid Metabolism

| Model System | Key Findings | Reference |

|---|---|---|

| Meta-analysis of rodent studies | Decreased fasting blood glucose (FBG), total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDLc). Increased high-density lipoprotein cholesterol (HDLc). | researchgate.netresearchgate.net |

| Diabetic rat models | Significantly decreased serum glucose. | nih.gov |

| High-fat diet-induced obese mice | Attenuated body weight gain. Reduced serum TC, TG, and LDL-c. | researchgate.netnih.gov |

| Diabetic db/db mice | Ameliorated hyperlipidemia and hyperglycemia. | nih.gov |

| 3T3-L1 preadipocytes (in vitro) | Reduced lipid accumulation during adipocyte differentiation. | researchgate.net |

Improvement of Insulin (B600854) Sensitivity and Glycogen (B147801) Synthesis

This compound has been shown to improve insulin sensitivity and promote glycogen synthesis, key processes that are often impaired in insulin-resistant states and type 2 diabetes. researchgate.netnih.govmdpi.com

In high-fat diet-induced obese mice, treatment with this compound improved insulin sensitivity. researchgate.netnih.gov This was associated with the regulation of the gut microbiota and the LPS/TLR4 signaling pathway. researchgate.net The compound was found to downregulate the expression of TLR4 and myeloid differentiation factor-88, as well as the phosphorylation of JNK, NF-κB p65, and the insulin receptor substrate in white adipose tissue. researchgate.net

In diabetic db/db mice, this compound significantly alleviated hyperinsulinemia and insulin resistance. nih.gov It also enhances insulin sensitivity by activating the anti-apoptotic factor Bcl2 and inhibiting pro-apoptotic factors, which helps to preserve cell function. mdpi.com

Regarding glycogen synthesis, while direct studies on this compound are limited, related compounds and the general understanding of insulin signaling suggest a beneficial role. Insulin signaling normally promotes glycogen synthesis by activating glycogen synthase. frontiersin.orgmdpi.come-dmj.org By improving insulin sensitivity, this compound likely contributes to the enhancement of this process in insulin-responsive tissues like the liver and skeletal muscle. mdpi.come-dmj.org

Table 5: Effects of this compound on Insulin Sensitivity and Related Pathways

| Model System | Key Findings | Reference |

|---|---|---|

| High-fat diet-induced obese mice (in vivo) | Improved insulin sensitivity. Downregulated the expressions of TLR4 and myeloid differential factor-88. Downregulated the phosphorylation levels of Jun N-terminal kinase, nuclear factor-kappa B p65, and insulin receptor substrate in white adipose tissue. | researchgate.netnih.gov |

| Diabetic db/db mice (in vivo) | Significantly ameliorated hyperinsulinemia and insulin resistance. | nih.gov |

| General mechanism | Enhances insulin sensitivity by activating the anti-apoptotic factor Bcl2 and inhibiting pro-apoptotic factors. | mdpi.com |

Other Investigated Biological Activities

Beyond its neuroprotective and metabolic regulatory effects, this compound exhibits a broad spectrum of other biological activities, primarily stemming from its potent antioxidant and anti-inflammatory properties. nih.govmdpi.comfrontiersin.org

Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects in various models. It can decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govnih.govfrontiersin.org This activity is partly mediated through the inhibition of signaling pathways like NF-κB. mdpi.comfrontiersin.org

Antioxidant Activity: The chemical structure of this compound, with its multiple phenolic hydroxyl groups, confers strong antioxidant properties. mdpi.comfrontiersin.org It effectively scavenges free radicals and reduces oxidative stress by decreasing markers like malondialdehyde and increasing the activity of antioxidant enzymes such as superoxide dismutase and glutathione. nih.govnih.govnih.gov